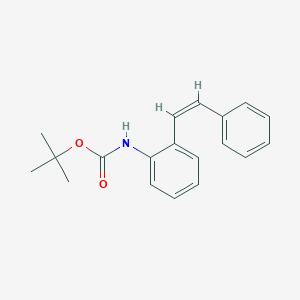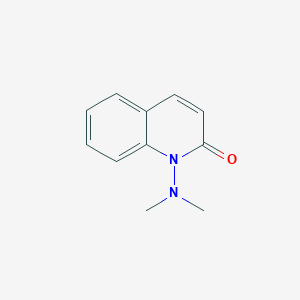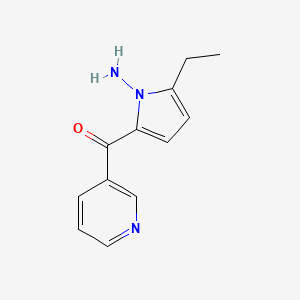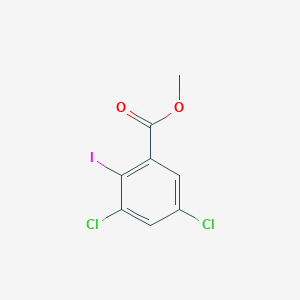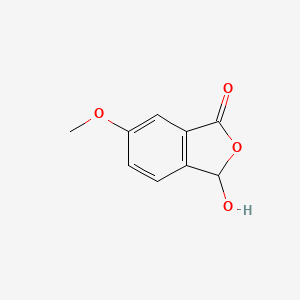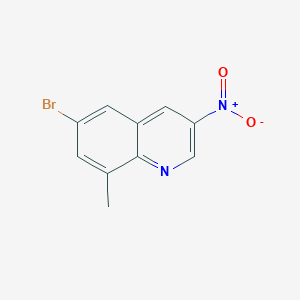
6-Bromo-8-methyl-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3-nitroquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 8-methylquinoline followed by nitration. The reaction conditions often involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium for oxidation.
Major Products
Substitution: Formation of 6-substituted-8-methyl-3-nitroquinoline derivatives.
Reduction: Formation of 6-Bromo-8-methyl-3-aminoquinoline.
Oxidation: Formation of 6-Bromo-8-carboxy-3-nitroquinoline.
Scientific Research Applications
6-Bromo-8-methyl-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methylquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
8-Methyl-3-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
6-Bromo-3-nitroquinoline: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-8-methyl-3-nitroquinoline is unique due to the combined presence of bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
6-bromo-8-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-8(11)3-7-4-9(13(14)15)5-12-10(6)7/h2-5H,1H3 |
InChI Key |
UIGWLEKHEJKVED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
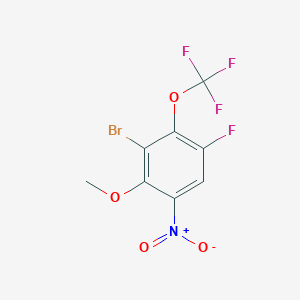
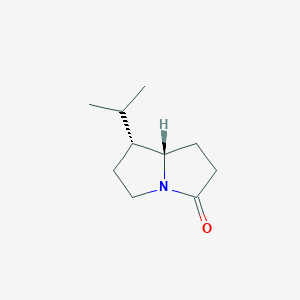
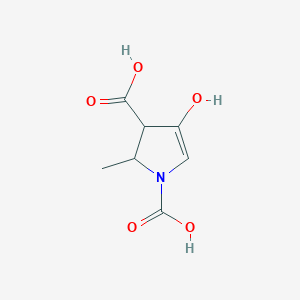
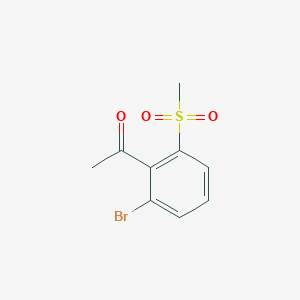
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
